![molecular formula C18H19NO2 B5211850 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one, also known as FEC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FEC belongs to the class of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. Additionally, it has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, there are also limitations to using 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experimental settings. Additionally, its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand its mechanism of action and potential therapeutic benefits in these conditions. Additionally, there is growing interest in the use of chalcones as anticancer agents. Further studies are needed to understand the molecular mechanisms underlying the anticancer activity of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one and to optimize its efficacy and safety in vivo. Finally, there is potential for the development of novel derivatives of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one with improved pharmacokinetic properties and efficacy. These derivatives could be developed through structure-activity relationship studies and could lead to the development of new therapeutic agents.
Synthesemethoden
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one can be synthesized through a multistep process involving the condensation of 2-acetyl furan and 2-phenylethylamine. This reaction yields the intermediate 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-penten-1-one, which is then cyclized to form 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. The synthesis of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been optimized to increase the yield and purity of the compound, making it suitable for research purposes.
Wissenschaftliche Forschungsanwendungen
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-3-(2-phenylethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-12-15(18-7-4-10-21-18)11-16(13-17)19-9-8-14-5-2-1-3-6-14/h1-7,10,13,15,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOONPCZRSLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
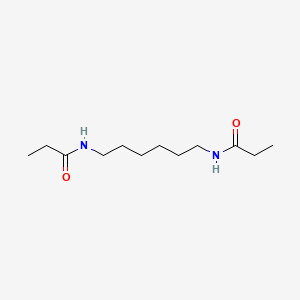
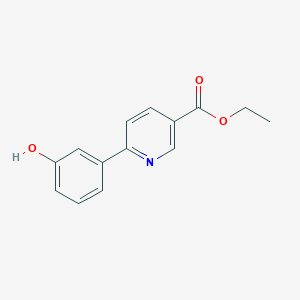

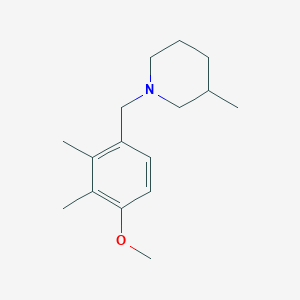
![phenyl 4-hydroxy-2-{[(4-iodo-2,6-dimethylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5211834.png)
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)

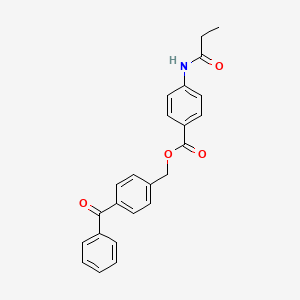
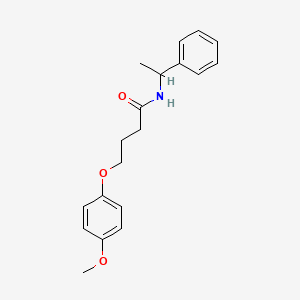
![(2-aminoethyl){2-[2-(2-chlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5211865.png)